Ethyl naphthalene-1-carboximidate
Description
Ethyl naphthalene-1-carboximidate (CAS: Not explicitly provided in evidence) is an organic compound featuring a naphthalene backbone substituted with a carboximidate ester group at the 1-position. Carboximidates are intermediates in synthesizing heterocycles, such as imidazoles or purine analogs, which are critical in drug development . However, direct toxicological or environmental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related naphthalene derivatives and carboximidate analogs.
Properties
CAS No. |
46389-16-6 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 |
IUPAC Name |
ethyl naphthalene-1-carboximidate |
InChI |
InChI=1S/C13H13NO/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,2H2,1H3 |
InChI Key |
CNMSNQSPVRKIFP-UHFFFAOYSA-N |
SMILES |
CCOC(=N)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=N)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)
Methylnaphthalenes are naphthalene derivatives with a methyl group at the 1- or 2-position. Key differences from ethyl naphthalene-1-carboximidate include:
- Toxicity: Methylnaphthalenes exhibit respiratory and hepatic toxicity in mammals, with 1-methylnaphthalene showing higher acute toxicity (LD₅₀: ~1,200 mg/kg in rats) compared to 2-methylnaphthalene .
- This compound’s ester group likely increases hydrophilicity (lower log Kow), reducing environmental persistence but enhancing biodegradation rates.
Carboximidate Esters (e.g., Ethyl 2-Oxoacetate Derivatives)
Ethyl carboximidate derivatives, such as those synthesized from acetylenic esters and ethyl bromopyruvate, share functional group similarities :
- Synthetic Utility :
- This compound may participate in multicomponent reactions (e.g., with thioureas or acetylenes) to yield heterocyclic scaffolds, analogous to Table 8 in .
- Reactivity differences arise from the naphthalene ring’s electron-withdrawing effects, which may stabilize intermediates compared to aliphatic analogs.
- Biological Activity: Carboximidate esters are precursors to bioactive molecules. For example, PME (phosphonomethoxyethyl) derivatives exhibit antiviral activity , suggesting this compound could be tailored for similar applications.
Phosphonate Derivatives
Phosphonates (e.g., PME derivatives in Figure 3 ) differ in their mechanism of action:
- Stability : Phosphonates resist enzymatic hydrolysis better than carboximidates due to their P–C bond, enhancing their pharmacokinetic profiles .
- Toxicity : Phosphonates generally show lower acute toxicity (e.g., LD₅₀ > 2,000 mg/kg for many PME derivatives) compared to methylnaphthalenes, but chronic effects (e.g., renal toxicity) are documented .
Data Table: Comparative Properties of this compound and Analogs
| Property | This compound | 1-Methylnaphthalene | Ethyl 2-Oxoacetate Derivatives | PME Phosphonates |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~230 (estimated) | 142.2 | ~150–200 | ~250–300 |
| log Kow | ~2.5–3.0 (predicted) | 3.48 | 1.5–2.5 | 0.5–1.5 |
| Acute Toxicity (LD₅₀) | Not reported | 1,200 mg/kg (rat) | 500–1,000 mg/kg (estimated) | >2,000 mg/kg |
| Primary Use | Heterocyclic synthesis | Industrial solvent | Multicomponent reactions | Antiviral agents |
| Environmental Fate | Moderate biodegradability | Persistent in soil | Rapid hydrolysis | High stability |
Sources: Predicted values based on structural analogs ; experimental data for methylnaphthalenes and phosphonates .
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